Lysinonorleucine

Übersicht

Beschreibung

Lysinonorleucine is a unique amino acid derivative that is primarily found in the cross-links of collagen and elastin. It plays a crucial role in the structural integrity and mechanical properties of connective tissues. This compound is formed through the enzymatic action of lysyl oxidase on lysine residues, leading to the formation of stable cross-links that contribute to the strength and elasticity of tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lysinonorleucine can be synthesized through the oxidation of lysine residues by lysyl oxidase, followed by the formation of Schiff base intermediates. These intermediates undergo further reactions to form stable cross-links. The synthetic route typically involves the use of lysine or hydroxylysine as starting materials, which are then treated with lysyl oxidase under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound involves the enzymatic treatment of collagen or elastin-rich tissues with lysyl oxidase. This process is carried out under specific conditions to ensure the efficient formation of this compound cross-links. The resulting product is then purified and characterized using techniques such as mass spectrometry and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Lysinonorleucine undergoes several types of chemical reactions, including:

Oxidation: The initial formation of this compound involves the oxidation of lysine residues by lysyl oxidase.

Reduction: this compound can be reduced to its corresponding amine derivatives under specific conditions.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include lysyl oxidase, reducing agents such as sodium borohydride, and various solvents like water and aqueous acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include its reduced amine derivatives and various cross-linked structures that contribute to the mechanical properties of connective tissues .

Wissenschaftliche Forschungsanwendungen

Lysinonorleucine (LNL) is a non-proteinogenic amino acid that functions as a cross-linking agent in proteins, playing a vital role in the stability and mechanical properties of connective tissues. Its applications span across various scientific disciplines, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry LNL serves as a biomarker for protein oxidation and cross-linking events, which is crucial for studying protein damage and degradation. It can be stabilized by reduction with sodium borohydride and quantitated on an amino acid analyzer .

Biology LNL is integral to the study of collagen and elastin cross-linking, offering insights into the structural integrity of connective tissues. Research has isolated peptides containing LNL from porcine aorta to better understand its role in maintaining tissue integrity, noting that these peptides are crucial for preserving the mechanical properties of elastin under stress.

Medicine In medicine, LNL is used in research concerning aging, fibrosis, and other conditions involving connective tissue disorders. Studies have demonstrated a statistically significant increase in LNL crosslink in rabbit corneas treated with IVMED-80 eye drops compared to control groups, providing biochemical evidence of crosslinking induced by IVMED-80 for the treatment of keratoconus .

Industry In industrial applications, LNL is utilized in the production of biomaterials and tissue engineering to enhance the mechanical properties of materials.

Role in Connective Tissues

LNL is a major constituent of cross-links in elastin, which is vital for the mechanical properties of connective tissues such as skin, ligaments, and blood vessels. It enhances the mechanical strength and elasticity of connective tissues and participates in cross-linking reactions that stabilize protein structures.

Research Findings

- Cross-Link Formation: LNL can form specific cross-links through Schiff base formation with lysine residues in peptides, a process crucial for developing elastic properties in tissues.

- Isolation from Tissues: LNL has been isolated from hydrolyzed bovine elastin and collagen, confirming its natural occurrence and biological relevance.

- Mass Spectrometry Analysis: Techniques like mass spectrometry have been employed to analyze LNL in various biological samples, providing insights into its concentration and distribution within connective tissues.

Case Studies

- Elastin Functionality: In a study involving porcine aorta, researchers isolated peptides containing LNL to understand better its role in maintaining tissue integrity. The findings indicated that LNL-containing peptides were crucial for preserving the mechanical properties of elastin under stress.

- Keratoconus Treatment: LC-MS results showed an increase in this compound (LNL) crosslink in treated rabbit cornea compared to Normal and Vehicle group. This compound (LNL) showed statistical difference between treated and control groups .

Wirkmechanismus

Lysinonorleucine exerts its effects through the formation of stable cross-links between collagen and elastin molecules. The primary molecular target is the lysine residue in these proteins, which is oxidized by lysyl oxidase to form aldehyde intermediates. These intermediates then react with other lysine residues to form covalent cross-links, contributing to the strength and elasticity of connective tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dehydrohydroxylysinonorleucine (HLNL): A similar cross-linking compound formed through the oxidation of hydroxylysine residues.

Dehydrodihydroxythis compound (DHLNL): Another related compound formed through similar enzymatic processes.

Pyridinoline (PYD): A mature cross-link formed from the further reaction of HLNL and DHLNL.

Deoxypyridinoline (DPD): Another mature cross-link similar to pyridinoline

Uniqueness

This compound is unique due to its specific formation from lysine residues and its role in the initial stages of cross-link formation in collagen and elastin. Unlike other cross-links, this compound is an early-stage product that undergoes further reactions to form more stable and mature cross-links, making it a crucial intermediate in the cross-linking process .

Biologische Aktivität

Lysinonorleucine (LNL) is a non-standard amino acid primarily identified in elastin and collagen, playing a crucial role in the structural integrity and mechanical properties of connective tissues. Its unique chemical structure allows it to participate in cross-linking reactions essential for maintaining the elasticity and strength of elastin fibers. This article delves into the biological activity of this compound, highlighting its synthesis, interactions, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its structure, which includes a side chain derived from lysine but lacks the terminal carboxyl group typical of standard amino acids. This modification enables LNL to form cross-links with other proteins, particularly in elastin and collagen.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods. A notable study demonstrated the condensation of alpha-Boc-Lys-OMe with Boc-L-Ala-D,L-Ahe-Ala-OMe, yielding LNL under optimized conditions. The following table summarizes the yield percentages based on different reaction conditions:

| Reaction Condition | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| None | 24 | 24 | 2 |

| TEA | 24 | 24 | 58 |

| TEA (Reflux) | 1 | 0 | 0 |

| TEA | -60 | 24 | 58 |

| TEA | -60 | 12 | 91 |

This data indicates that using triethylamine (TEA) at low temperatures significantly enhances the yield of this compound synthesis .

Role in Connective Tissues

This compound is a major constituent of cross-links in elastin, which is vital for the mechanical properties of connective tissues such as skin, ligaments, and blood vessels. Research has shown that LNL contributes to the stability and elasticity of these tissues by forming covalent bonds between elastin molecules .

Key Functions:

- Enhances mechanical strength and elasticity of connective tissues.

- Participates in cross-linking reactions that stabilize protein structures.

Research Findings

Several studies have focused on the biological activity of this compound, particularly its role in elastin cross-linking:

- Cross-Link Formation : Research has demonstrated that LNL can form specific cross-links through Schiff base formation with lysine residues in peptides. This process is crucial for developing elastic properties in tissues .

- Isolation from Tissues : this compound has been isolated from hydrolyzed bovine elastin and collagen, confirming its natural occurrence and biological relevance .

- Mass Spectrometry Analysis : Advanced techniques such as mass spectrometry have been employed to analyze LNL in various biological samples, providing insights into its concentration and distribution within connective tissues .

Elastin Functionality

In a study involving porcine aorta, researchers isolated peptides containing this compound to understand better its role in maintaining tissue integrity. The findings indicated that LNL-containing peptides were crucial for preserving the mechanical properties of elastin under stress .

Comparative Analysis

A comparative analysis of this compound with other amino acids showed that while standard amino acids like lysine do not exhibit similar cross-linking capabilities, LNL's unique structure allows it to function effectively as a cross-linker within elastin and collagen matrices.

Eigenschaften

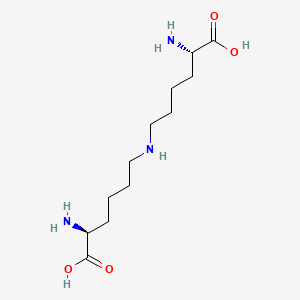

IUPAC Name |

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBTMZBXLEVCL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-46-8 | |

| Record name | Lysinenorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Lysinonorleucine?

A1: The molecular formula of this compound is C12H24N2O3, and its molecular weight is 244.32 g/mol.

Q2: How is this compound formed?

A2: this compound is formed through a cross-linking reaction involving lysine residues in collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidative deamination of a lysine residue to form the reactive aldehyde, allysine. This aldehyde can then spontaneously react with another lysine residue, leading to the formation of a Schiff base. Subsequent reduction of this Schiff base yields the stable cross-link, this compound. [, , ]

Q3: What is the significance of Lys-Nle in collagen and elastin?

A3: Lys-Nle cross-links contribute to the tensile strength and stability of collagen fibers [, , ]. In elastin, Lys-Nle, along with other cross-links like desmosine and isodesmosine, are crucial for its elasticity and ability to recoil after stretching [, , ].

Q4: Are there other types of cross-links found in collagen and elastin?

A4: Yes, apart from Lys-Nle, other significant cross-links include dihydroxythis compound (DHLNL) and hydroxythis compound (HLNL) in collagen [, , , ]. Elastin, on the other hand, contains unique cross-links like desmosine and isodesmosine, which contribute to its characteristic elastic properties [, , , ].

Q5: How do different types of crosslinks influence the properties of collagen and elastin?

A5: The type and quantity of crosslinks play a crucial role in determining the mechanical properties of collagen and elastin. For instance, in collagen, a higher proportion of DHLNL is associated with increased stability and reduced solubility, particularly in aging tissues []. In elastin, the balance between different crosslinks like desmosine, isodesmosine, and Lys-Nle contributes to its unique elasticity and resilience [, , ].

Q6: Is there a link between Lys-Nle and certain diseases?

A6: Research suggests a possible connection between altered levels of Lys-Nle and diseases affecting connective tissues. For instance, keratoconus, a corneal disorder, shows higher levels of Lys-Nle in the cornea compared to healthy tissues, indicating a potential crosslinking defect []. Similarly, decreased Lys-Nle levels have been linked to aortic aneurysms in copper-deficient pigs, highlighting the importance of this crosslink for the structural integrity of the aorta [].

Q7: How do dietary factors affect Lys-Nle formation?

A7: Copper deficiency can impair lysyl oxidase activity, the enzyme responsible for the initial step in Lys-Nle formation. This can lead to decreased cross-linking in elastin and collagen, potentially affecting tissue integrity and contributing to conditions like aortic aneurysms [, ].

Q8: Can mechanical stress influence Lys-Nle levels in tissues?

A8: Yes, studies on mouse tail tendon demonstrate that mechanical stretching can alter the levels of various collagen cross-links, including Lys-Nle. These changes in cross-linking patterns correlate with altered mechanical properties of the tendon, suggesting a dynamic response to mechanical stimuli [].

Q9: How is Lys-Nle typically measured and analyzed in biological samples?

A9: Lys-Nle is typically measured after hydrolysis of collagen or elastin. Common analytical techniques include amino acid analysis using ion-exchange chromatography, often coupled with post-column derivatization and fluorescence detection [, ]. High-performance liquid chromatography (HPLC) is another widely used method, offering high resolution and sensitivity for separating and quantifying Lys-Nle [, ]. Mass spectrometry (MS) is increasingly used for detailed characterization and quantification of Lys-Nle, providing information on its molecular weight and potential modifications [, ].

Q10: What are the potential applications of Lys-Nle research?

A10: Understanding the role of Lys-Nle in maintaining the structural integrity of collagen and elastin has implications for various fields. This includes:

- Developing therapies for connective tissue disorders: By understanding the mechanisms of cross-link formation and the factors influencing it, researchers can develop targeted therapies for diseases characterized by abnormal collagen or elastin cross-linking. [, ]

- Biomarkers for disease diagnosis and progression: Altered levels of Lys-Nle could serve as potential biomarkers for diagnosing and monitoring the progression of diseases affecting connective tissues. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.